

# Early-stage research on Cmi-392

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## Compound of Interest

Compound Name: Cmi-392

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An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)

Disclaimer: Initial searches for "**Cmi-392**" did not yield specific research data. The available scientific literature predominantly refers to the compound as ONC-392, also known by its generic name gotistobart and development code BNT316/ONC-392. This guide focuses on the comprehensive data available for ONC-392.

## Executive Summary

ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-generation antibodies are associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[4][5]

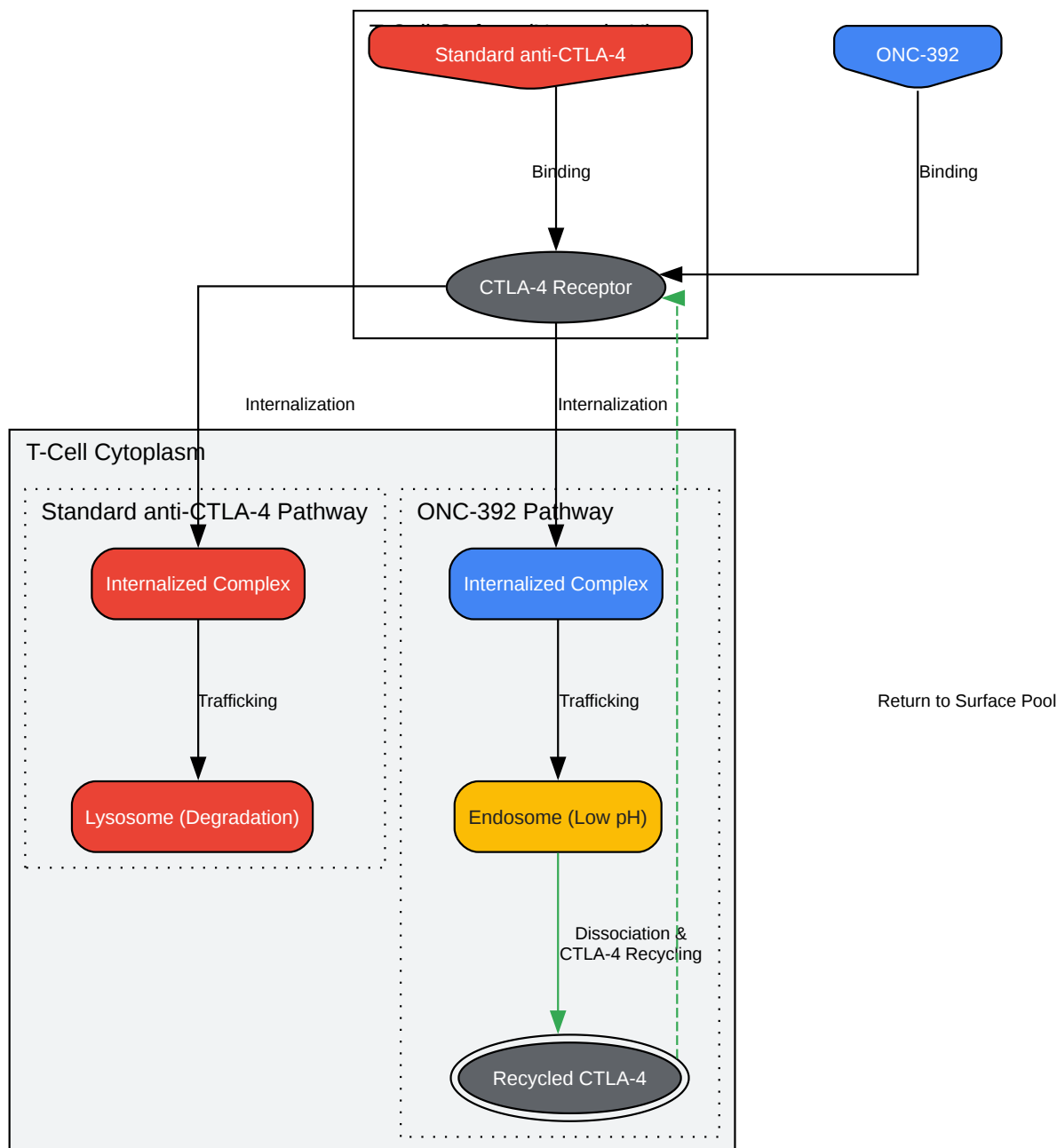
ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell. This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile and enhanced anti-tumor efficacy.[5][8][9]

This document provides a detailed overview of the core mechanism of action, experimental protocols derived from its clinical development program, and a summary of the quantitative data from early-stage clinical research.

## Core Mechanism of Action

The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4 receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

- **Standard Anti-CTLA-4 Antibodies:** These antibodies bind to CTLA-4 on the surface of T-cells. The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where both the antibody and the CTLA-4 receptor are degraded.[\[6\]](#)[\[8\]](#) This systemic depletion of CTLA-4 can lead to widespread immune activation and associated toxicities.[\[4\]](#)
- **ONC-392 (Gotistobart):** ONC-392 is a pH-sensitive antibody.[\[3\]](#) After binding to CTLA-4 and being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from the receptor.[\[6\]](#)[\[7\]](#) The unbound CTLA-4 is then recycled back to the cell surface, while the antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:
  - Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor microenvironment.[\[5\]](#)[\[7\]](#)
  - Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining immune tolerance and reducing the risk of severe irAEs.[\[6\]](#)[\[10\]](#)



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**Caption:** Mechanism of Action: ONC-392 vs. Standard anti-CTLA-4.

## Experimental Protocols: Clinical Studies

The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2 clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.

## PRESERVE-001 (NCT04140526)

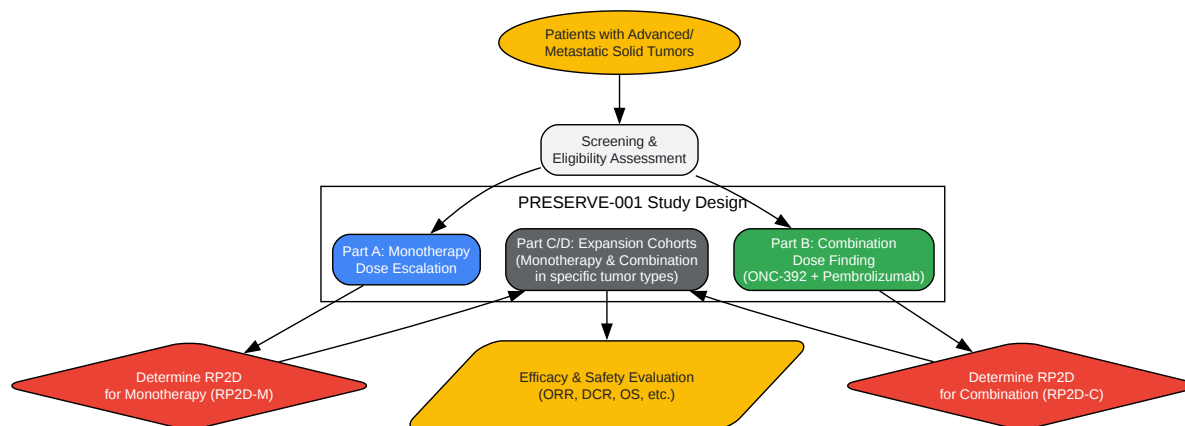
This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate the safety, pharmacokinetics (PK), and efficacy of ONC-392.<sup>[2][9]</sup>

Table 1: Key Protocol Details of the PRESERVE-001 Study

Parameter	Description
Study Title	<b>Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC.</b> <a href="#">[11]</a>
Phase	Phase 1a (Monotherapy Dose Escalation), Phase 1b (Combination Dose Escalation), Phase 2 (Expansion Cohorts). <a href="#">[7]</a>
Patient Population	Patients with advanced or metastatic solid tumors who are refractory to available therapies. Specific cohorts include NSCLC, melanoma, ovarian cancer, pancreatic cancer, and triple-negative breast cancer. <a href="#">[2]</a> <a href="#">[11]</a>
Interventions	Part A (Monotherapy): ONC-392 administered intravenously (IV) once every 3 weeks (Q3W) in escalating doses to determine the Recommended Phase 2 Dose (RP2D). <a href="#">[4]</a> <a href="#">[7]</a> Part B (Combination): ONC-392 (at doses based on Part A) in combination with a fixed dose of pembrolizumab (200 mg Q3W). <a href="#">[7]</a> <a href="#">[11]</a> Part C/D (Expansion): ONC-392 as monotherapy or in combination therapy in specific tumor types. <a href="#">[11]</a>
Primary Endpoints	Phase 1a/1b: To determine the RP2D and assess safety and tolerability (incidence of Dose-Limiting Toxicities and Adverse Events). <a href="#">[11]</a> <a href="#">[12]</a>
Secondary Endpoints	Phase 2: Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics. <a href="#">[13]</a>

Parameter	Description
Key Inclusion Criteria	Histological diagnosis of advanced/metastatic solid tumor, measurable disease per RECIST v1.1, ECOG performance status of 0-1.[2][14]

| Key Exclusion Criteria| Active symptomatic brain metastases, chronic systemic steroid therapy (>10 mg/day prednisone equivalent), active autoimmune disease.[11] |



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**Caption:** Experimental Workflow of the PRESERVE-001 Trial.

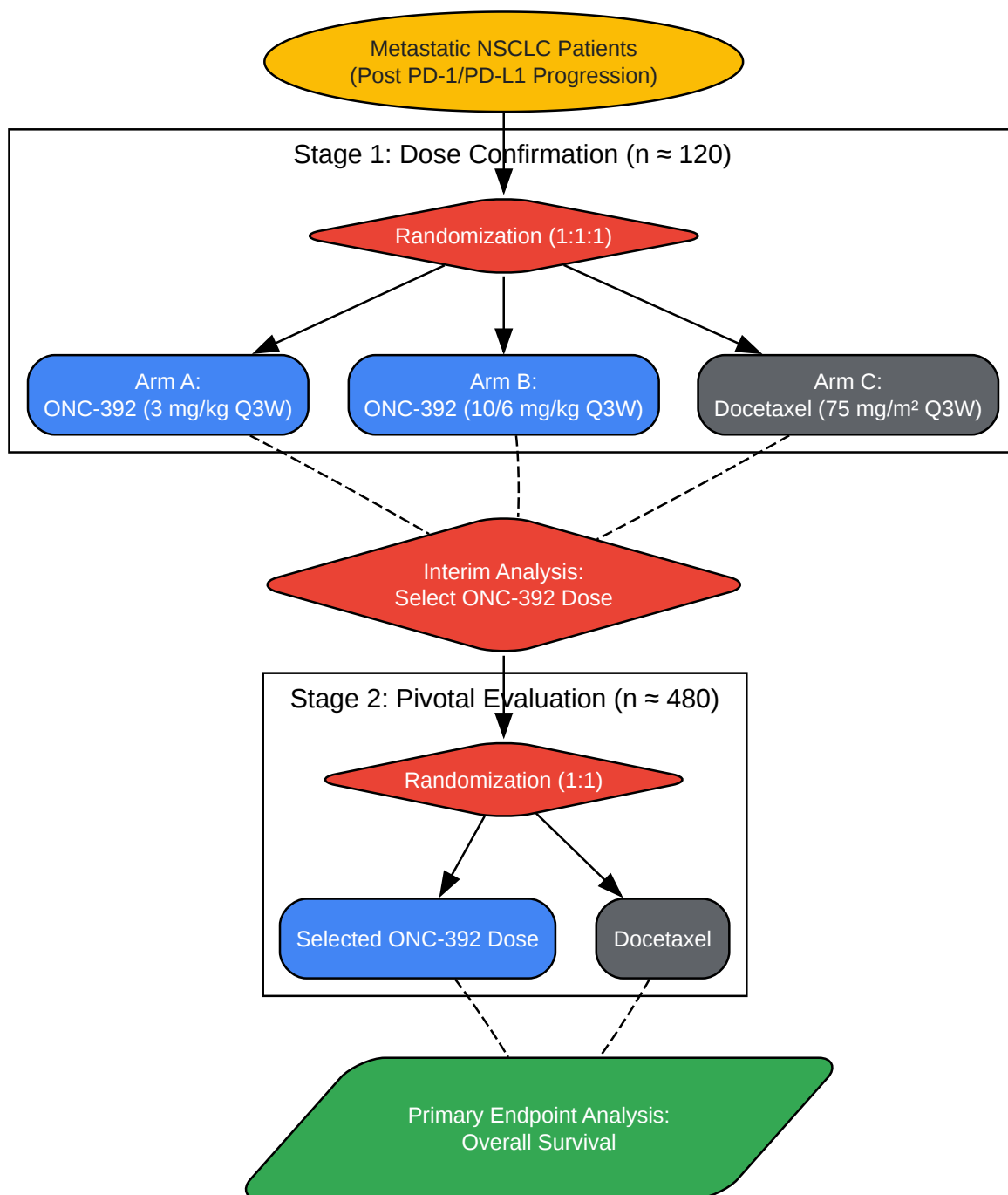
## PRESERVE-003 (NCT05671510)

This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]

Table 2: Key Protocol Details of the PRESERVE-003 Study

Parameter	Description
Study Title	<b>A Phase 3, Two-Stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors.</b> <a href="#">[15]</a> <a href="#">[16]</a>
Phase	Phase 3. <a href="#">[5]</a>
Patient Population	Approximately 600 patients with metastatic NSCLC whose disease progressed during or after treatment with a PD-1/PD-L1 inhibitor. <a href="#">[5]</a> <a href="#">[17]</a>
Interventions	Stage 1 (Dose Confirmation): Patients randomized 1:1:1 to: - ONC-392 at 3 mg/kg Q3W - ONC-392 at 10 mg/kg for 2 loading doses, then 6 mg/kg Q3W - Docetaxel (75 mg/m <sup>2</sup> ) Q3W. <a href="#">[5]</a> <a href="#">[18]</a> Stage 2: Patients randomized 1:1 to the selected ONC-392 dose or docetaxel. <a href="#">[5]</a>
Primary Endpoint	Overall Survival (OS). <a href="#">[5]</a>
Key Inclusion Criteria	Histologically confirmed metastatic NSCLC (initially both squamous and non-squamous), radiographic progression after ≥12 weeks of PD-1/PD-L1 inhibitor-based therapy, ECOG 0-1. <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[19]</a>
Key Exclusion Criteria	Documented targetable genomic alterations (e.g., EGFR, ALK, ROS1), symptomatic brain metastases. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[19]</a>

| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed between squamous and non-squamous NSCLC patient populations. Enrollment of new patients was voluntarily paused.[\[18\]](#) |



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**Caption:** Experimental Workflow of the PRESERVE-003 Trial.

## Quantitative Data Summary



The following tables summarize the key quantitative findings from the early-stage clinical evaluation of ONC-392.

Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)

Metric	Value	Source
Evaluable Patients	27	<a href="#">[1]</a> <a href="#">[12]</a>
Overall Response Rate (ORR)	29.6%	<a href="#">[1]</a> <a href="#">[12]</a>
Confirmed Responses	22.2%	<a href="#">[12]</a>
Unconfirmed Responses	7.4%	<a href="#">[12]</a>
Disease Control Rate (DCR)	70.4%	<a href="#">[1]</a>
Evaluable Patients (Alt. Cutoff)	22	<a href="#">[13]</a>
Overall Response Rate (ORR)	27%	<a href="#">[13]</a>
Disease Control Rate (DCR)	82%	<a href="#">[13]</a>
Estimated 6-Month OS Rate	65%	<a href="#">[13]</a>
Estimated 12-Month OS Rate	55%	<a href="#">[13]</a>

Data from presentations at the 2023 ASCO Annual Meeting.

Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)

Dose Cohort	Evaluable Patients	Key Outcomes	Source
10 mg/kg	6	<b>1 Complete Response (NSCLC), 1 Complete Response (Ovarian Cancer)</b>	<a href="#">[4]</a>
3 mg/kg	4	1 Stable Disease >7 mos (NSCLC), 1 Stable Disease >7 mos (Ovarian Cancer)	<a href="#">[4]</a>
Total	10	6 of 10 patients showed beneficial clinical activity	<a href="#">[4]</a>

Data from a November 2021 update on the Phase 1a monotherapy arm.

Table 5: Safety and Pharmacokinetic Profile of ONC-392

Parameter	Finding	Source
Safety Profile	<b>Grade 3 or higher treatment-related adverse events (TRAEs) in PD-(L)1 resistant NSCLC patients was 33% (11/33).</b>	<a href="#">[13]</a>
	Grade 3 irAEs in the initial monotherapy dose-escalation were observed only at the highest dose (10 mg/kg) after 3-4 cycles and only in patients showing clinical benefit.	<a href="#">[4]</a>
Systemic Clearance (CL)	Estimated at 182 mL/day.	<a href="#">[20]</a>
Terminal Half-life (t <sub>1/2</sub> )	Estimated at 25.7 days.	<a href="#">[20]</a>

| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[\[20\]](#) |

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